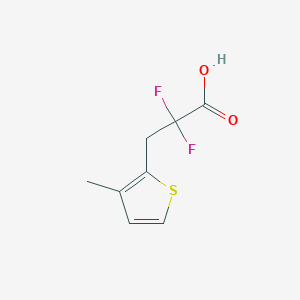![molecular formula C13H18BrNO B13218587 {1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound features a cyclobutyl ring substituted with a methanol group and an amino-bromophenyl ethyl side chain. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol typically involves the following steps:
Formation of the Amino-Bromophenyl Ethyl Intermediate: This step involves the reaction of 3-bromophenylacetonitrile with a suitable amine under reductive conditions to form the amino-bromophenyl ethyl intermediate.
Cyclobutyl Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclobutyl ring.
Methanol Group Introduction: Finally, the methanol group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
Applications De Recherche Scientifique
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-1-(3-bromophenyl)ethanol: This compound is structurally similar but lacks the cyclobutyl ring and methanol group.
1-(3-bromophenyl)ethanol: This compound lacks the amino group and cyclobutyl ring.
Uniqueness
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol is unique due to its combination of a cyclobutyl ring, methanol group, and amino-bromophenyl ethyl side chain. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research .
Propriétés
Formule moléculaire |
C13H18BrNO |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
[1-[2-amino-1-(3-bromophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18BrNO/c14-11-4-1-3-10(7-11)12(8-15)13(9-16)5-2-6-13/h1,3-4,7,12,16H,2,5-6,8-9,15H2 |
Clé InChI |
RIVAIKQQUQNHFS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CO)C(CN)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13218518.png)





![3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)

methanol](/img/structure/B13218578.png)
